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Compound of Interest

6-Chloro-2-methylquinoline-3-
Compound Name:
carboxylic acid

cat. No.: B1621895

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-methylquinoline-3-
carboxylic acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
vast array of natural products and synthetic drugs with diverse pharmacological activities.[1]
Compounds incorporating the quinoline ring system have demonstrated significant potential as
anti-inflammatory, antimicrobial, anticancer, and anti-hypertensive agents.[1][2][3] This guide
provides a comprehensive technical overview of a specific derivative, 6-Chloro-2-
methylquinoline-3-carboxylic acid, tailored for researchers, scientists, and drug development
professionals. We will delve into its core chemical properties, plausible synthetic routes,
spectroscopic signature, and analytical methodologies, positioning it as a valuable building
block for novel therapeutic agents.

Molecular Structure and Physicochemical
Properties

6-Chloro-2-methylquinoline-3-carboxylic acid is a heterocyclic compound featuring a
quinoline core substituted with chlorine, methyl, and carboxylic acid groups. These
substitutions critically influence its electronic properties, solubility, and reactivity, making it a
versatile intermediate for further chemical modification.
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The structure combines the aromatic, heterocyclic quinoline system with a key functional

handle—the carboxylic acid—which allows for straightforward derivatization into esters,

amides, and other functionalities. The electron-withdrawing chlorine atom at the 6-position and

the electron-donating methyl group at the 2-position modulate the reactivity of the quinoline

ring.

Chemical Identifiers

Property

Value

Source

IUPAC Name

6-chloro-2-methylquinoline-3-

carboxylic acid

Molecular Formula

C11HsCINO:

[4]

Molecular Weight

221.64 g/mol

Monoisotopic Mass

221.02435 Da

[4]

CC1=C(C=C2C=C(C=CC2=N1

SMILES [4]
)CC(=0)0O
BXNOWQXNZZNEJV-

InChliKey [4]
UHFFFAOYSA-N
100153-62-8 (Example, may

CAS Number

vary)

Physicochemical Characteristics

Experimental data for this specific molecule is not extensively published. However, its

properties can be reliably predicted based on its constituent functional groups and data from

analogous quinoline carboxylic acids.
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Property

Predicted/Analogous Value

Rationale and Insights

Appearance

White to light yellow crystalline

powder

Typical appearance for

quinoline carboxylic acids.[5]

Melting Point

>250 °C (Decomposition likely)

High melting points are
characteristic of quinoline
carboxylic acids due to strong
intermolecular hydrogen
bonding and crystalline
packing. For example,
Quinoline-4-carboxylic acid
melts at 254-255 °C.[5]

Solubility

Poorly soluble in water;
Soluble in polar organic
solvents (e.g., DMSO, DMF).

The carboxylic acid group
imparts some polarity, but the
large, hydrophobic quinoline
core dominates. Solubility in
aqueous solutions is expected
to be highly pH-dependent,
increasing significantly in basic
conditions due to
deprotonation of the carboxylic
acid to form a more soluble

carboxylate salt.[6]

pKa

The acidity is primarily
determined by the carboxylic
acid group. The electron-
withdrawing nature of the
quinoline ring and the chloro
substituent would likely make it
slightly more acidic than

benzoic acid.

LogP (Predicted)

2.7

The predicted XlogP value
indicates moderate lipophilicity,
a key parameter in drug design

for membrane permeability.[4]
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Synthesis and Reactivity

A common and effective strategy for synthesizing quinoline-3-carboxylic acids involves the
oxidation of the corresponding 3-formylquinoline (aldehyde) precursor.[7] However, a more
fundamental and versatile approach for constructing the core ring system is the Doebner-von
Miller reaction, which condenses an aniline with a,3-unsaturated carbonyl compounds. A
plausible pathway to the target molecule involves a related cyclization, the Doebner synthesis,
using a substituted aniline, pyruvic acid, and an aldehyde.

Proposed Synthetic Workflow

A logical synthetic route starts with 4-chloroaniline, which undergoes a cyclocondensation
reaction with pyruvic acid and acetaldehyde. This reaction constructs the substituted quinoline
ring in a single, efficient step.
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Starting Materials

4-Chloroaniline l Pyruvic Acid I Acetaldehyde

Procgess

Doebner Reaction
(Acid-catalyzed

Cyclocondensation)

Crude Product

Agueous Workup
(pH Adjustment & Extraction)

Purification
(Recrystallization from Ethanol/Water)

Pure Product

Final Broduct

6-Chloro-2-methylquinoline-3-carboxylic acid
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Standard & Sample
Preparation
(Dissolve in Mobile Phase)

System Setup
(C18 Column, UV Detector @ 254 nm)

Injection
(10 pL)

Isocratic/Gradient Elution
(Acetonitrile/Water + 0.1% TFA)

Data Acquisition
(Chromatogram)

Analysis
(Peak Integration, Purity Calculation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related
analogs - PMC [pmc.ncbi.nim.nih.gov]

« 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially
Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed
[pubmed.ncbi.nim.nih.gov]

» 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as
potential antimicrobial agents - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1621895?utm_src=pdf-body-img
https://www.benchchem.com/product/b1621895?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078675/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://pubmed.ncbi.nlm.nih.gov/12447913/
https://pubmed.ncbi.nlm.nih.gov/12447913/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

4. PubChemlLite - 6-chloro-2-methylquinoline-3-carboxylic acid (C11H8CINO2)
[pubchemlite.lcsb.uni.lu]

5. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [amp.chemicalbook.com]

6. solubilityofthings.com [solubilityofthings.com]

7. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [6-Chloro-2-methylquinoline-3-carboxylic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1621895#6-chloro-2-methylquinoline-3-carboxylic-
acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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